5-{[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a naphthalene ring, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the naphthalene derivative: This involves the reaction of 2-chlorobenzyl chloride with naphthalene in the presence of a base to form 2-[(2-chlorophenyl)methoxy]naphthalene.
Condensation reaction: The naphthalene derivative is then reacted with benzodiazole-2-one in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: This compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but a simpler structure.
4-Methoxyphenethylamine: Another compound with a phenethylamine structure, used in various organic synthesis applications.
Uniqueness
5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C25H18ClN3O2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
5-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C25H18ClN3O2/c26-21-8-4-2-6-17(21)15-31-24-12-9-16-5-1-3-7-19(16)20(24)14-27-18-10-11-22-23(13-18)29-25(30)28-22/h1-14H,15H2,(H2,28,29,30) |
InChI Key |
GGTYASFKJZIJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)NC(=O)N4)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.